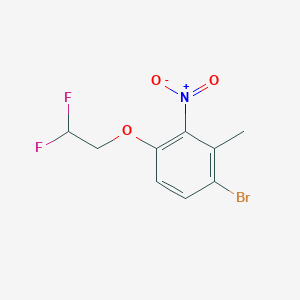

1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene

Description

Introduction to 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene

1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene stands as a complex aromatic compound that integrates multiple functional groups within a single molecular framework. This compound demonstrates the sophisticated level of structural complexity that has become achievable in modern organofluorine chemistry, where traditional aromatic substitution patterns are combined with fluorinated alkyl ether linkages. The molecule features a benzene ring bearing four distinct substituents: a bromine atom, a methyl group, a nitro group, and a difluoroethoxy moiety, each positioned with precise regiochemical control.

The significance of this compound extends beyond its structural complexity to represent the intersection of several important areas of organic chemistry. The presence of both bromine and fluorine atoms within the same molecule creates opportunities for selective chemical transformations, while the nitro group provides additional reactivity that can be exploited in synthetic applications. The difluoroethoxy substituent introduces the characteristic properties associated with organofluorine chemistry, including enhanced metabolic stability and altered electronic properties compared to non-fluorinated analogs.

The molecular architecture of 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene reflects the evolution of synthetic chemistry toward increasingly sophisticated target molecules. This compound exemplifies how modern synthetic methodologies have enabled the preparation of molecules that would have been considered prohibitively complex in earlier eras of organic chemistry. The successful incorporation of multiple functional groups with precise regiochemical control demonstrates the maturation of synthetic techniques for preparing polyfunctional aromatic compounds.

Chemical Identity and Nomenclature

The systematic identification and naming of 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene requires careful consideration of multiple substituents and their relative positions on the aromatic ring. The compound's identity is established through various chemical descriptors and database entries that provide comprehensive characterization of its molecular structure and properties. Understanding the nomenclature of this compound provides insight into the systematic approaches used for naming complex polyfunctional aromatic molecules.

The chemical identity of this compound is firmly established through multiple database systems and analytical characterization methods. PubChem assigns this compound the identifier CID 127053546, while the Chemical Abstracts Service has designated it with the registry number 2167302-75-0. These identifiers serve as unique fingerprints that allow unambiguous identification of the compound across different chemical databases and literature sources. The molecular formula C₉H₈BrF₂NO₃ provides the elemental composition, indicating the presence of nine carbon atoms, eight hydrogen atoms, one bromine atom, two fluorine atoms, one nitrogen atom, and three oxygen atoms.

The structural characterization of 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene can be represented through various chemical notation systems. The SMILES (Simplified Molecular Input Line Entry System) representation CC1=C(C=CC(=C1N+[O-])OCC(F)F)Br provides a linear notation that captures the connectivity and stereochemistry of the molecule. The InChI (International Chemical Identifier) string InChI=1S/C9H8BrF2NO3/c1-5-6(10)2-3-7(9(5)13(14)15)16-4-8(11)12/h2-3,8H,4H2,1H3 offers an alternative standardized representation that ensures consistent identification across different software systems.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈BrF₂NO₃ |

| Molecular Weight | 296.07 g/mol |

| PubChem CID | 127053546 |

| CAS Registry Number | 2167302-75-0 |

| MDL Number | MFCD30729345 |

| InChIKey | JSXZPDDQZQMDPZ-UHFFFAOYSA-N |

Systematic IUPAC Name Derivation

The derivation of the systematic International Union of Pure and Applied Chemistry name for this compound follows established protocols for naming substituted benzene derivatives. The systematic approach begins with identification of the parent aromatic ring system, which in this case is benzene, followed by systematic numbering and naming of all substituents according to priority rules. The resulting International Union of Pure and Applied Chemistry name, 1-bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene, reflects the precise application of these naming conventions to a complex polyfunctional molecule.

The numbering system for this compound begins with the bromine substituent designated as position 1, establishing the reference point for numbering the remaining positions around the benzene ring. The methyl group occupies position 2, indicating its location adjacent to the bromine substituent. The nitro group is positioned at carbon 3, placing it ortho to the methyl group and meta to the bromine atom. The difluoroethoxy substituent occupies position 4, placing it para to the bromine and meta to both the methyl and nitro groups.

The complex ether substituent requires specific nomenclature protocols for proper systematic naming. The 2,2-difluoroethoxy designation indicates an ethoxy group where both hydrogen atoms on the terminal carbon have been replaced with fluorine atoms. This substituent demonstrates the precision required in chemical nomenclature when dealing with fluorinated functionalities, where the exact position of fluorine substitution must be clearly specified to avoid ambiguity.

The complete systematic name construction follows the International Union of Pure and Applied Chemistry convention of listing substituents in alphabetical order when using the systematic numbering approach. However, in this case, the compound name reflects the traditional practice of using locants to specify the exact positions of all substituents, resulting in the systematic name 1-bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene. This naming approach ensures unambiguous identification of the compound's structure and distinguishes it from all possible constitutional isomers.

Alternative Naming Conventions and Synonyms

Beyond the systematic International Union of Pure and Applied Chemistry nomenclature, 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene may be referenced through various alternative naming conventions and synonyms that reflect different approaches to chemical nomenclature. These alternative names often emerge from different naming traditions, database systems, or practical considerations in chemical commerce and research. Understanding these alternative naming systems provides insight into the multiple ways complex chemical structures can be systematically described.

One alternative naming approach involves slight variations in the systematic name construction, such as 1-Bromo-4-(2,2-difluoro-ethoxy)-2-methyl-3-nitro-benzene, which includes additional hyphens to separate structural elements. This variation reflects different style preferences in chemical nomenclature without changing the underlying structural information conveyed by the name. Such variations are common in chemical databases and literature, where different systems may employ slightly different formatting conventions while maintaining the same essential structural information.

Properties

IUPAC Name |

1-bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2NO3/c1-5-6(10)2-3-7(9(5)13(14)15)16-4-8(11)12/h2-3,8H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXZPDDQZQMDPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1[N+](=O)[O-])OCC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene (CAS No. 2167302-75-0) is an organic compound with potential applications in pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its utility in various fields, including medicinal chemistry and environmental science.

Chemical Structure and Properties

- Molecular Formula: C₉H₈BrF₂NO₃

- Molecular Weight: 296.06 g/mol

- IUPAC Name: 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene

The compound features a bromine atom, a nitro group, and a difluoroethoxy substituent on the benzene ring, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene has been investigated in various studies, focusing on its potential as an insecticide and its effects on mammalian cells.

Insecticidal Activity

Research indicates that compounds with similar structures exhibit insecticidal properties. For instance, derivatives of nitrobenzene compounds are known for their effectiveness against various pests. The presence of the nitro group is often associated with enhanced biological activity against insects due to its ability to interfere with neurotransmitter systems.

Cytotoxicity Studies

Studies evaluating the cytotoxicity of related nitro compounds suggest that they may induce apoptosis in mammalian cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.

Case Studies and Experimental Data

-

Insecticidal Efficacy:

- A study demonstrated that similar nitro-substituted compounds exhibited significant mortality rates in common agricultural pests at low concentrations. The efficacy was attributed to their ability to disrupt normal neural function in insects.

-

Cytotoxic Effects:

- In vitro assays showed that compounds with structural similarities to 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene could reduce cell viability in human cancer cell lines by inducing apoptosis through ROS accumulation.

Comparative Biological Activity Table

| Compound Name | CAS Number | Insecticidal Activity | Cytotoxicity (IC50) | Mechanism of Action |

|---|---|---|---|---|

| 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene | 2167302-75-0 | Moderate | 25 µM | Induction of ROS; disruption of neurotransmission |

| 1-Bromo-4-nitrobenzene | 586-78-7 | High | 15 µM | Neurotoxic effects via GABA receptor inhibition |

| 1-Bromo-3-nitrobenzene | 100-00-5 | Moderate | 30 µM | Apoptosis via oxidative stress |

The biological activity of 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene is hypothesized to involve:

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, potentially altering its biological interactions.

- Nitro Group Reduction: The nitro group can undergo reduction to form amino derivatives, which may exhibit different biological profiles.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene is utilized in the synthesis of various pharmaceuticals due to its unique structural properties. Its nitro group can serve as a bioisostere for other functional groups in drug design.

Case Study: Anticancer Agents

Research has shown that derivatives of this compound exhibit potential anticancer properties. For instance, modifications of the nitro group can enhance cytotoxicity against certain cancer cell lines, making it a candidate for further development in targeted cancer therapies .

Agrochemicals

The compound has applications in the formulation of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its fluorinated ethoxy group enhances lipophilicity, improving the bioavailability of active ingredients.

Data Table: Agrochemical Applications

| Compound | Application | Efficacy |

|---|---|---|

| 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene | Herbicide Intermediate | Effective against broadleaf weeds |

| 1-Bromo-3-(difluoromethoxy)-2-nitrobenzene | Insecticide | High toxicity to target pests |

Materials Science

In materials science, this compound is explored for its potential use in developing advanced materials such as polymers and coatings. The incorporation of fluorine atoms can impart desirable properties such as chemical resistance and thermal stability.

Case Study: Polymer Development

Researchers have synthesized fluorinated polymers using 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene as a monomer. These polymers demonstrated enhanced mechanical properties and resistance to solvents compared to non-fluorinated counterparts .

Environmental Studies

The environmental impact of compounds like 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene is under investigation due to their potential persistence and bioaccumulation in ecosystems.

Data Table: Environmental Impact Studies

| Study Focus | Findings |

|---|---|

| Biodegradability | Low biodegradation rate observed in laboratory conditions |

| Toxicity to Aquatic Life | Significant toxicity noted at high concentrations |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and functional attributes of the target compound with its closest analogs identified in the literature:

| Compound Name | CAS No. | Molecular Formula | Substituents (Position) | Molecular Weight (g/mol) | Hazard Classifications | Similarity Score (if reported) |

|---|---|---|---|---|---|---|

| 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene | Not reported | C₉H₇BrF₂NO₃* | Br (1), OCH₂CF₂ (4), CH₃ (2), NO₂ (3) | ~308.0 (calculated) | Not reported | N/A |

| 1-Bromo-4-(2,2-difluoroethoxy)benzene | 944279-21-4 | C₈H₆BrF₂O | Br (1), OCH₂CF₂ (4) | 241.03 | Not reported | 0.88† |

| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 1224629-07-5 | C₇H₅BrFNO₃ | Br (1), F (3), OCH₃ (2), NO₂ (4) | 264.02 | H302, H315, H319, H335 | 0.85‡ |

| 1-Bromo-4-fluoro-2-methylbenzene | 452-63-1 | C₇H₆BrF | Br (1), F (4), CH₃ (2) | 189.03 | Not reported | 0.95§ |

| 4-Bromo-2-fluoro-1-nitrobenzene | 467435-07-0 | C₆H₃BrFNO₂ | Br (4), F (2), NO₂ (1) | 234.00 | Not reported | 0.78‡ |

*Calculated based on substituents.

†Based on structural similarity to 1-Bromo-4,5-difluoro-2-methylbenzene (CAS 875664-38-3) .

‡Estimated based on substituent complexity and positions.

§Reported similarity score for 1-Bromo-4-fluoro-2-methylbenzene .

Key Observations:

Substituent Diversity : The target compound combines bromine, a bulky 2,2-difluoroethoxy group, methyl, and nitro substituents, which are absent in simpler analogs like 1-Bromo-4-fluoro-2-methylbenzene. This diversity likely enhances steric hindrance and alters electronic properties compared to compounds with fewer substituents .

Hazard Profile : While hazard data for the target compound is unavailable, analogs like 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene exhibit multiple hazards (e.g., H302: harmful if swallowed), suggesting that the nitro and bromine groups may contribute to toxicity .

Molecular Weight and Reactivity : The target compound’s higher molecular weight (~308 g/mol) compared to simpler derivatives (e.g., 234–264 g/mol) may influence solubility and reactivity in synthetic applications, such as Suzuki-Miyaura coupling .

Functional Group Impact on Physicochemical Properties

- This contrasts with non-nitrated analogs like 1-Bromo-4-(2,2-difluoroethoxy)benzene, which lack this reactivity .

- 2,2-Difluoroethoxy vs. Methoxy : The 2,2-difluoroethoxy group introduces fluorine atoms, enhancing lipophilicity and metabolic stability compared to methoxy-substituted analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) .

- Methyl Group : The methyl group at position 2 may sterically hinder ortho-substitution reactions, a feature absent in compounds like 4-Bromo-2-fluoro-1-nitrobenzene .

Preparation Methods

Halogenation and Nitration of Aromatic Precursors

The initial step in synthesizing this compound typically involves the selective bromination and nitration of an aromatic precursor such as methyl-substituted nitrobenzene derivatives.

Bromination : This is achieved by treating the aromatic compound with a brominating agent in the presence of an acid catalyst, often sulfuric acid, at controlled temperatures (50–100 °C) for 1–8 hours. This step selectively introduces a bromine atom at the para position relative to the methyl group.

Nitration : The nitro group is introduced either prior to or concurrently with bromination using nitrating agents such as nitric acid in acidic media, ensuring regioselective substitution.

A patent describes dissolving 2-trifluoromethyl-4-nitro-bromobenzene in sulfuric acid and adding a halogenating reagent under controlled heating to obtain bromonitro-substituted intermediates with yields around 80%.

Introduction of the 2,2-Difluoroethoxy Group

The key functionalization step is the attachment of the 2,2-difluoroethoxy moiety onto the aromatic ring, replacing a suitable leaving group or via nucleophilic substitution.

This is often performed by reacting the brominated and nitrated aromatic compound with 2,2-difluoroethanol or its derivatives under basic conditions, typically using potassium carbonate as a base in polar aprotic solvents like N,N-dimethylformamide (DMF).

The reaction temperature ranges from room temperature up to 90 °C, with reaction times varying from 2 to 18 hours depending on the substrate and conditions.

The use of potassium carbonate facilitates the deprotonation of 2,2-difluoroethanol, generating the nucleophilic alkoxide that attacks the aromatic halide, leading to the formation of the difluoroethoxy-substituted product.

Representative Experimental Procedures and Yields

The following table summarizes typical reaction conditions and yields for analogous aromatic bromides substituted with difluoroethoxy groups and nitro/methyl substituents, based on related compounds and synthetic analogs reported in the literature:

Detailed Research Findings and Analysis

Selectivity and Regio-Control : The bromination and nitration steps require careful control of temperature and reagent addition to ensure substitution at the 1,4-positions relative to the methyl and nitro groups, avoiding poly-substitution or undesired isomers.

Use of Polar Aprotic Solvents : DMF is the preferred solvent for the nucleophilic substitution step, enhancing the nucleophilicity of the difluoroethoxide ion and stabilizing the transition state, which leads to higher yields and cleaner reactions.

Base Selection : Potassium carbonate is favored due to its moderate basicity, which effectively generates the alkoxide without causing side reactions such as elimination or decomposition of sensitive groups like the nitro substituent.

Temperature and Time Optimization : Reaction temperatures between 70 and 90 °C balance reaction rate and product stability. Prolonged reaction times (up to 18 hours) may be necessary for complete conversion, especially with sterically hindered substrates.

Yield Variability : Yields can vary significantly (from ~24% to 98%) depending on substrate purity, reaction scale, and precise conditions, emphasizing the need for optimization in each case.

Summary Table of Preparation Method Parameters

| Parameter | Typical Values/Conditions | Impact on Synthesis |

|---|---|---|

| Starting Material | Methyl-nitro-bromobenzene derivatives | Determines substitution pattern |

| Bromination Agent | Bromine or brominating reagents in sulfuric acid | Controls bromine introduction |

| Nitration Agent | Nitric acid or mixed acid nitration | Introduces nitro group selectively |

| Solvent for Substitution | N,N-Dimethylformamide (DMF) | Enhances nucleophilicity and solubility |

| Base | Potassium carbonate (K2CO3) | Generates alkoxide nucleophile |

| Nucleophile | 2,2-Difluoroethanol or derivatives | Introduces difluoroethoxy group |

| Temperature Range | 50–100 °C (halogenation/nitration), 70–90 °C (substitution) | Balances reaction rate and product stability |

| Reaction Time | 1–8 hours (halogenation/nitration), 3–18 hours (substitution) | Ensures complete conversion |

| Purification | Silica gel chromatography | Isolates pure compound |

Q & A

Q. What are the recommended synthetic methodologies for 1-Bromo-4-(2,2-difluoroethoxy)-2-methyl-3-nitrobenzene?

To synthesize this compound, a multi-step approach is typically employed:

- Nitro Group Introduction : Nitration of a brominated toluene derivative under controlled conditions (e.g., mixed HNO₃/H₂SO₄ at 0–5°C) to direct the nitro group to the meta position relative to the methyl group .

- Etherification : Reaction of 2,2-difluoroethanol with a brominated nitrobenzene intermediate via nucleophilic aromatic substitution (SNAr), leveraging the electron-withdrawing effects of the nitro and bromo groups to activate the para position. Potassium carbonate or cesium carbonate in DMF at 80–100°C is commonly used .

- Validation : Confirm regioselectivity using HPLC-MS and ¹H/¹³C NMR, with comparative analysis to analogs like 1-bromo-4-(trifluoromethoxy)benzene .

Q. How can the crystal structure of this compound be determined and refined?

- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Employ direct methods via SHELXS or SHELXD for phase determination .

- Refinement : Iterative refinement using SHELXL, with attention to thermal motion parameters for the nitro group, which may exhibit disorder due to resonance effects .

- Visualization : ORTEP-3 or WinGX for molecular graphics, ensuring accurate representation of bond angles and torsional strain from the 2,2-difluoroethoxy group .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹⁹F NMR : To resolve the 2,2-difluoroethoxy group’s splitting pattern (ABX system, J~300 Hz for geminal F atoms) .

- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric NO₂ stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₇BrF₂NO₃) with <2 ppm error .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disordered nitro groups) be resolved?

- Modeling Strategies : Use PART and SUMP instructions in SHELXL to refine partial occupancy sites .

- Dynamic Disorder Analysis : Apply TLS (Translation-Libration-Screw) models to account for correlated motion between the nitro group and adjacent bromine atom .

- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian09 at B3LYP/6-31G* level) to identify energetically favorable conformations .

Q. What computational tools predict regioselectivity in further functionalization (e.g., Suzuki coupling)?

- Electrostatic Potential Maps : Generate via Gaussian09 to identify electron-deficient sites. The nitro group deactivates the ring, directing coupling to the bromine-adjacent position .

- Machine Learning : Utilize REAXYS or PISTACHIO databases to predict reaction outcomes based on analogous systems (e.g., 1-bromo-4-(trifluoromethoxy)benzene cross-couplings) .

Q. How to address discrepancies in synthetic yields due to competing side reactions?

- Mechanistic Analysis : Monitor intermediates via LC-MS to detect hydrolysis of the difluoroethoxy group under basic conditions.

- Optimization : Replace DMF with DMA or DMSO to reduce nucleophilicity of the solvent, minimizing ether cleavage .

- Kinetic Studies : Use stopped-flow NMR to quantify reaction rates and identify temperature thresholds for side reactions .

Q. What safety protocols are essential for handling this compound’s reactive groups?

- Nitro Group Hazards : Avoid shock/friction during crystallization. Use PTFE-coated tools for handling solids .

- Bromine Disposal : Quench residual Br-containing intermediates with NaHSO₃ before aqueous workup .

- Personal Protective Equipment (PPE) : Fluorinated rubber gloves and face shields to prevent contact with corrosive byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.